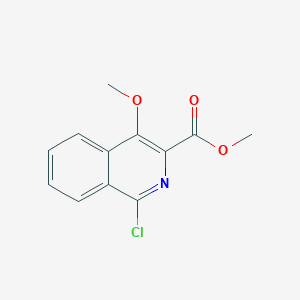

Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate” is a chemical compound with the empirical formula C11H8ClNO3 . It has a molecular weight of 237.64 .

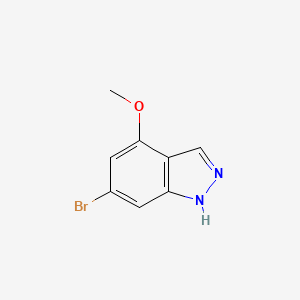

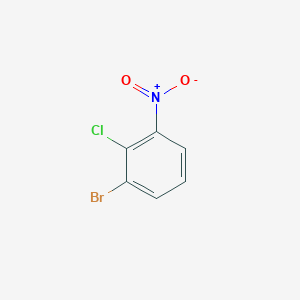

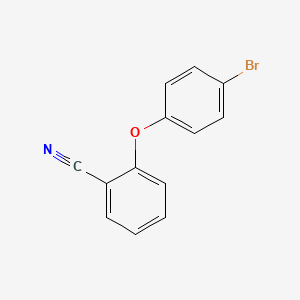

Molecular Structure Analysis

The molecular structure of “Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate” is represented by the SMILES stringCOC(=O)c1nc(Cl)c2ccccc2c1O . Physical And Chemical Properties Analysis

“Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate” is a powder with a melting point of 164-168 °C .Wissenschaftliche Forschungsanwendungen

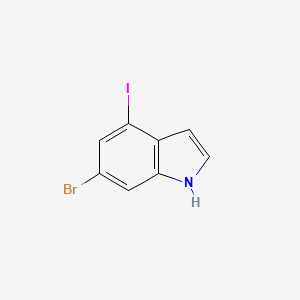

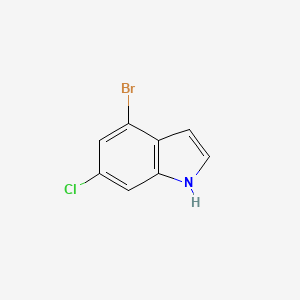

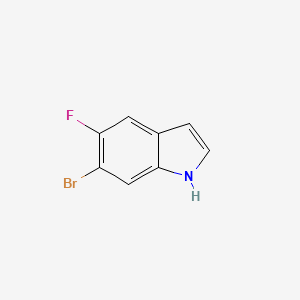

Synthesis of Indole Derivatives

Field

Organic Chemistry

Application

Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .

Method of Application

The synthesis of indole derivatives involves various chemical reactions, including metal-catalyzed heterocyclization reactions .

Results

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years. Indoles, both natural and synthetic, show various biologically vital properties .

Modification of Cellulose

Field

Polymer Science

Application

Cellulose and its derivatives have a wide range of applications in various fields, including packaging, healthcare materials, electronics, and printing .

Method of Application

The modification of cellulose involves various chemical reactions, including the addition of functional groups to enhance its physical properties .

Results

The development of cellulose green processing is the most abundant renewable substance in nature. The discovery of cellulose disintegration opens up new possibilities for sustainable techniques .

Quinolines and Isoquinolines

Application

Quinolines and isoquinolines are the fusion products of a benzene ring and a pyridine nucleus. They are found in nature and used against malaria .

Method of Application

The synthesis of quinoline and derivatives involves reactions with anilines and β-ketoesters, leading to Schiff bases and amides, which can be cycled in acidic media or by heating .

Results

The quinoline skeleton has been used as the basis for the design of many synthetic compounds against malaria .

Synthesis of Isoxazoles

Application

Isoxazole derivatives have been synthesized using metal-free synthetic conditions, which include solid support, microwave-assisted, as well as ultrasonication methods .

Method of Application

The synthesis of isoxazole derivatives involves various chemical reactions .

Results

Isoxazole derivatives have been used in various applications from 2010 to 2020 .

Safety And Hazards

“Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate” is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H318, which means it causes serious eye damage. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-10-7-5-3-4-6-8(7)11(13)14-9(10)12(15)17-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIANOGWCACLOPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C2=CC=CC=C21)Cl)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate | |

CAS RN |

170621-96-2 |

Source

|

| Record name | methyl 1-chloro-4-methoxyisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride](/img/structure/B1291832.png)